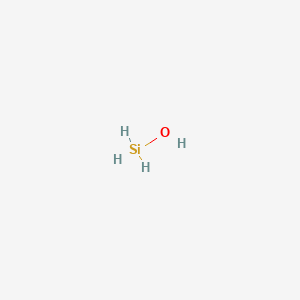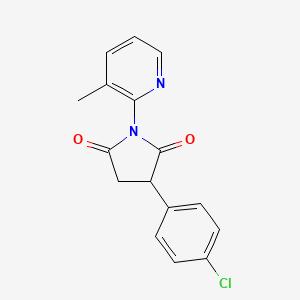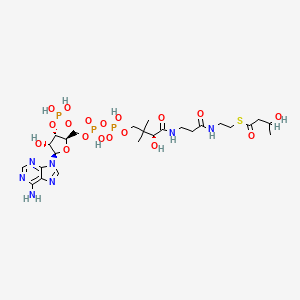
3-Hydroxybutyryl-coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybutyryl-Coenzyme A is a thioester of 3-hydroxybutyric acid and coenzyme A. It plays a crucial role as an intermediate in various metabolic pathways, including the fermentation of butyric acid and the metabolism of lysine and tryptophan . This compound is also involved in the beta-oxidation of fatty acids, making it significant in both energy production and biosynthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybutyryl-Coenzyme A can be synthesized through enzymatic reactions involving the reduction of crotonyl-Coenzyme A. This process typically requires the presence of specific enzymes such as crotonase and this compound dehydrogenase, along with cofactors like NADH or NADPH .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Certain bacteria, such as those from the genus Clostridium, can produce this compound as part of their metabolic processes. The fermentation conditions, including pH, temperature, and nutrient availability, are optimized to maximize yield .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybutyryl-Coenzyme A undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to acetoacetyl-Coenzyme A by enzymes such as this compound dehydrogenase.
Reduction: It can be reduced to butyryl-Coenzyme A under specific conditions.
Substitution: It can participate in substitution reactions where the coenzyme A moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires NAD+ as a cofactor and the presence of this compound dehydrogenase.
Reduction: Involves NADH or NADPH as reducing agents.
Substitution: Typically requires specific enzymes or chemical catalysts to facilitate the reaction.
Major Products:
Oxidation: Acetoacetyl-Coenzyme A.
Reduction: Butyryl-Coenzyme A.
Substitution: Various substituted Coenzyme A derivatives depending on the reactants used.
Scientific Research Applications
3-Hydroxybutyryl-Coenzyme A has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxybutyryl-Coenzyme A involves its role as an intermediate in metabolic pathways. It acts as a substrate for various enzymes, facilitating the transfer of acyl groups and the production of energy. The molecular targets include enzymes like this compound dehydrogenase and crotonase, which catalyze its conversion to other metabolites .
Comparison with Similar Compounds
Acetoacetyl-Coenzyme A: Another intermediate in fatty acid metabolism, differing by the presence of a keto group instead of a hydroxyl group.
Butyryl-Coenzyme A: A reduced form of 3-Hydroxybutyryl-Coenzyme A, involved in the same metabolic pathways.
Crotonyl-Coenzyme A: The precursor to this compound in the beta-oxidation pathway.
Uniqueness: this compound is unique due to its specific role in both the synthesis and degradation of fatty acids. Its hydroxyl group allows it to participate in distinct enzymatic reactions that are crucial for maintaining metabolic balance .
Properties
CAS No. |
2871-66-1 |
|---|---|
Molecular Formula |
C25H42N7O18P3S |
Molecular Weight |
853.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate |
InChI |
InChI=1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,18-,19-,20+,24-/m1/s1 |
InChI Key |
QHHKKMYHDBRONY-RMNRSTNRSA-N |
SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Isomeric SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Synonyms |
3-hydroxybutyryl-CoA 3-hydroxybutyryl-coenzyme A 3-hydroxybutyryl-coenzyme A, (R)-isomer 3-hydroxybutyryl-coenzyme A, (S)-isomer beta-hydroxybutyryl-CoA beta-hydroxybutyryl-coenzyme A coenzyme A, 3-hydroxybutyryl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




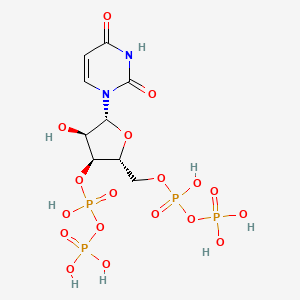
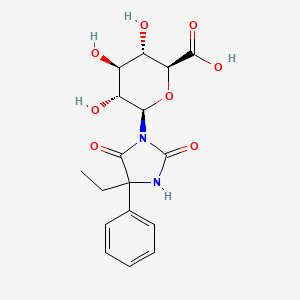

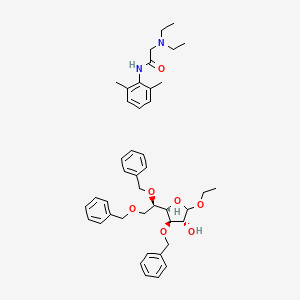


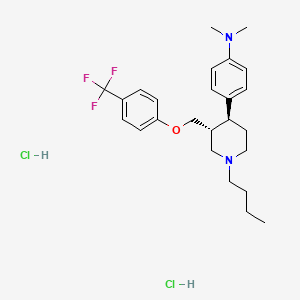
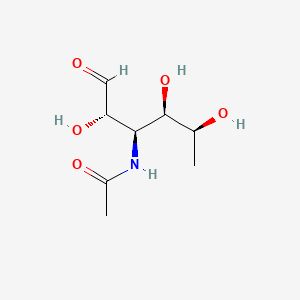
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B1196067.png)

